3-(3-Phenoxybenzoyl)quinoline
Overview
Description
3-(3-Phenoxybenzoyl)quinoline is a chemical compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a phenoxybenzoyl group attached at the third position, making it a unique and versatile compound.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries .
Mode of Action
Quinoline derivatives have been reported to exhibit their biological activities through different mechanisms of action . For instance, some quinolines have been found to stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands, leading to cell death .
Biochemical Pathways
Some compounds, particularly 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
Result of Action
Quinoline derivatives have been known to exhibit a broad spectrum of biological activities .
Action Environment
It is known that quinolones can form complexes with metal ions (ca 2+, mg 2+, fe 3+, or al 3+), making them more stable in environmental media .
Biochemical Analysis
Biochemical Properties
3-(3-Phenoxybenzoyl)quinoline, as a member of the quinoline family, is likely to interact with various enzymes, proteins, and other biomolecules. For instance, quinolines have been found to inhibit DNA gyrase and Topoisomerase IV, which in turn inhibits the synthesis of DNA and RNA
Cellular Effects
Quinolines, including this compound, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its quinoline structure. Quinolines exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenoxybenzoyl)quinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound under acidic or basic conditions. For this compound, the starting materials are 3-phenoxybenzoyl chloride and 2-aminobenzophenone. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction time. These methods are more environmentally friendly and cost-effective compared to traditional approaches .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Phenoxybenzoyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
3-(3-Phenoxybenzoyl)quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: Investigated for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxide: An oxidized derivative of quinoline with antimicrobial properties.
2-Phenylquinoline: A quinoline derivative with potential anticancer activity.
Uniqueness: 3-(3-Phenoxybenzoyl)quinoline is unique due to its phenoxybenzoyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(3-phenoxyphenyl)-quinolin-3-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-22(18-13-16-7-4-5-12-21(16)23-15-18)17-8-6-11-20(14-17)25-19-9-2-1-3-10-19/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTOUYCHUZGVJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CC4=CC=CC=C4N=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279930 | |
Record name | (3-Phenoxyphenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-09-1 | |
Record name | (3-Phenoxyphenyl)-3-quinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Phenoxyphenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.